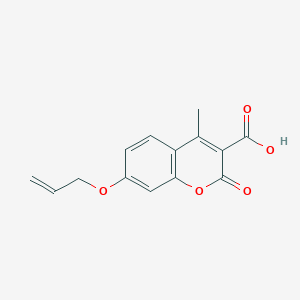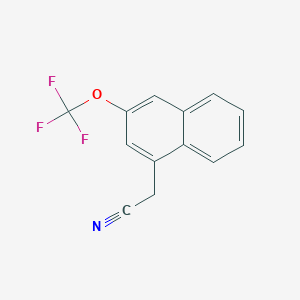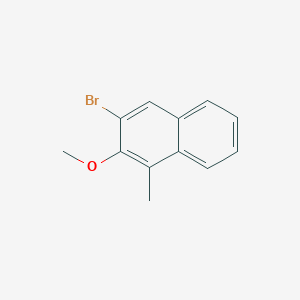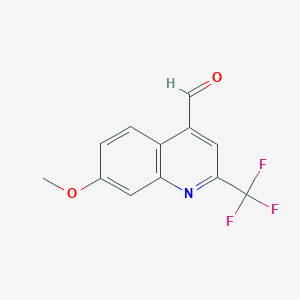
(4-(4-Methyl-1,4-diazepan-1-YL)phenyl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(4-Methyl-1,4-diazepan-1-YL)phenyl)methanamine hydrochloride is a chemical compound with the molecular formula C14H23N3·HCl. It is known for its applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of a diazepane ring, which is a seven-membered ring containing two nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Methyl-1,4-diazepan-1-YL)phenyl)methanamine hydrochloride typically involves the reaction of 4-methyl-1,4-diazepane with benzyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(4-Methyl-1,4-diazepan-1-YL)phenyl)methanamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diazepane ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted diazepane derivatives.
Applications De Recherche Scientifique
(4-(4-Methyl-1,4-diazepan-1-YL)phenyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (4-(4-Methyl-1,4-diazepan-1-YL)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-(4-Methylpiperazin-1-yl)phenyl)methanamine: Similar structure but contains a piperazine ring instead of a diazepane ring.
(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride: Contains a tetrazine ring, differing in the nitrogen arrangement.
Uniqueness
(4-(4-Methyl-1,4-diazepan-1-YL)phenyl)methanamine hydrochloride is unique due to its diazepane ring, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in various fields.
Propriétés
Formule moléculaire |
C13H22ClN3 |
|---|---|
Poids moléculaire |
255.79 g/mol |
Nom IUPAC |
[4-(4-methyl-1,4-diazepan-1-yl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C13H21N3.ClH/c1-15-7-2-8-16(10-9-15)13-5-3-12(11-14)4-6-13;/h3-6H,2,7-11,14H2,1H3;1H |
Clé InChI |
BCFXMNIGHRPWPX-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCN(CC1)C2=CC=C(C=C2)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Amino-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide](/img/structure/B11860782.png)
![Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B11860792.png)
![9-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B11860795.png)
![3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride](/img/structure/B11860799.png)

![6-Bromo-5-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B11860807.png)


